molecular formula C12H11NO4 B1386941 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid CAS No. 62000-97-9

2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid

Cat. No.: B1386941
CAS No.: 62000-97-9
M. Wt: 233.22 g/mol
InChI Key: FMVZCHNNXNZHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid is an organic compound that features a unique structure combining an isoquinoline moiety with a propionic acid group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid typically involves the reaction of isoquinoline derivatives with propionic acid derivatives under specific conditions. One common method includes the use of isoquinoline-5-ol as a starting material, which is then reacted with propionyl chloride in the presence of a base such as pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propionic acid group can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-acetic acid
  • 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-butyric acid
  • 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-valeric acid

Uniqueness

2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid is unique due to its specific combination of an isoquinoline moiety with a propionic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7(12(15)16)17-10-4-2-3-9-8(10)5-6-13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVZCHNNXNZHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=C1C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656750
Record name 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62000-97-9
Record name 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
Reactant of Route 3
Reactant of Route 3
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
Reactant of Route 4
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
Reactant of Route 5
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
Reactant of Route 6
Reactant of Route 6
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.